Methyl isoquinoline-8-carboxylate
Description
Overview of Isoquinoline (B145761) Scaffold in Medicinal Chemistry
The isoquinoline scaffold, a bicyclic aromatic ring system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govrsc.org This framework is a fundamental component in a wide array of natural and synthetic compounds with significant therapeutic value. ontosight.aibenthamdirect.com
The history of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated it from coal tar. wikipedia.org Its discovery followed that of its isomer, quinoline (B57606), and opened up a new field of research into N-heterocyclic compounds. nih.govthieme-connect.de The significance of the isoquinoline scaffold was quickly established with the isolation and characterization of alkaloids like morphine from the opium poppy in the early 19th century. nih.gov These discoveries highlighted the potent physiological effects of isoquinoline-containing molecules and spurred extensive research into their synthesis and biological activities, which continues to this day. nih.govnih.gov The development of synthetic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provided chemists with the tools to create a diverse range of isoquinoline derivatives, further expanding their role in drug discovery. nih.govpharmaguideline.com
The isoquinoline skeleton is a common structural motif in a large class of plant-derived compounds known as isoquinoline alkaloids. nih.govamerigoscientific.com These natural products are particularly abundant in plant families such as Papaveraceae (poppy), Berberidaceae (barberry), and Ranunculaceae. amerigoscientific.comnih.gov
The structural diversity of these alkaloids arises from various biosynthetic pathways, primarily originating from the amino acids tyrosine or phenylalanine. nih.govrsc.org This leads to different subtypes, including simple isoquinolines, benzylisoquinolines, protoberberines, and aporphines. numberanalytics.comnumberanalytics.com
Table 1: Examples of Naturally Occurring Isoquinoline Alkaloids
| Alkaloid | Natural Source (Plant Family) | Subtype |
| Morphine | Papaver somniferum (Papaveraceae) | Benzylisoquinoline |
| Codeine | Papaver somniferum (Papaveraceae) | Benzylisoquinoline |
| Papaverine | Papaver somniferum (Papaveraceae) | Benzylisoquinoline |
| Berberine (B55584) | Berberis species (Berberidaceae) | Protoberberine |
| Sanguinarine (B192314) | Sanguinaria canadensis (Papaveraceae) | Benzylisoquinoline |
| Emetine | Carapichea ipecacuanha (Rubiaceae) | --- |
This table provides examples of well-known isoquinoline alkaloids and their plant origins.
The structural diversity of the isoquinoline scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities. nih.govontosight.ainih.gov Both natural alkaloids and synthetic isoquinoline derivatives have been developed into clinically significant drugs. nih.govrsc.org
The therapeutic applications of isoquinoline derivatives are extensive and include:
Anticancer Agents : Compounds like noscapine (B1679977) and etoposide (B1684455) (a semi-synthetic derivative) interfere with cancer cell processes such as microtubule dynamics and DNA replication. amerigoscientific.comresearchgate.netnih.gov
Antimicrobial and Antifungal Activity : Berberine and its derivatives exhibit potent activity against a wide range of bacteria and fungi. nih.govnumberanalytics.com
Analgesics : The isoquinoline alkaloid morphine is a powerful opioid analgesic used for severe pain management. numberanalytics.comnumberanalytics.com
Antihypertensive Agents : Derivatives such as debrisoquine (B72478) and quinapril (B1585795) are used to treat hypertension. pharmaguideline.comdrugbank.com
Antiviral Properties : Some isoquinoline compounds have been investigated for their ability to interfere with viral replication pathways. ontosight.ainih.gov
Anti-inflammatory Effects : Many isoquinoline alkaloids have demonstrated anti-inflammatory properties. nih.govnih.gov
Other Activities : Research has also shown isoquinoline derivatives to possess antimalarial, antidiabetic, neuroprotective, and muscle relaxant properties. nih.govresearchgate.netdrugbank.com
Significance of Ester Derivatives in Chemical and Pharmaceutical Research
The ester functional group is a crucial component in pharmaceutical sciences, often incorporated into drug molecules to optimize their properties. numberanalytics.comauburn.edu Esterification, the process of forming an ester, is a common strategy in drug design and development to address issues like poor solubility, low bioavailability, and instability. medcraveonline.comresearchgate.net
Ester derivatives are frequently used as prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. numberanalytics.comscirp.org Masking polar functional groups, such as carboxylic acids or hydroxyls, with an ester can increase a drug's lipophilicity, enhancing its ability to cross cell membranes and improve oral absorption. scirp.orgacs.org Once absorbed, ubiquitous esterase enzymes in the plasma, liver, and other tissues hydrolyze the ester bond, releasing the active parent drug. numberanalytics.comacs.orgnih.gov
The modification of a parent compound into an ester derivative can lead to several advantages:
Increased Solubility : While often used to increase lipophilicity, specific ester promoieties (e.g., succinate, phosphate) can be used to dramatically increase aqueous solubility for parenteral formulations. scirp.org
Enhanced Stability : Esterification can protect unstable functional groups from degradation. numberanalytics.commedcraveonline.com
Masking Unpleasant Taste or Odor : The conversion of a drug into an ester can mask undesirable organoleptic properties, improving patient compliance. nih.gov
Research Gaps and Future Directions for Methyl Isoquinoline-8-carboxylate
Currently, there is a notable lack of specific research into the biological activities and potential therapeutic applications of this compound. The existing literature and chemical databases primarily identify it as a chemical intermediate or a building block for the synthesis of more complex molecules. biosynth.comgoogle.com For instance, it serves as an intermediate in the synthesis of 4-aminoisoquinoline-8-methyl formate, a compound with potential for treating neurodegenerative diseases. google.com
The primary research gap is the absence of comprehensive screening and pharmacological evaluation of this compound itself. Given that the isoquinoline nucleus is a privileged scaffold known to be the foundation of numerous bioactive compounds, it is plausible that this specific derivative may possess undiscovered biological properties. ontosight.ainih.gov
Future research directions should focus on:
Synthesis and Derivatization : Developing efficient synthesis protocols for this compound and creating a library of related derivatives by modifying the ester or the isoquinoline ring.
Biological Screening : Conducting comprehensive in vitro screening of the compound and its derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes implicated in various diseases. ontosight.ai
Structure-Activity Relationship (SAR) Studies : If any biological activity is identified, SAR studies should be performed to understand how chemical structure influences activity and to optimize the lead compound for improved potency and selectivity.
Computational Studies : Employing computational modeling and docking studies to predict potential biological targets and guide the design of new derivatives.
Exploring the untapped potential of this compound could unveil new lead compounds for drug discovery, leveraging the proven therapeutic value of the isoquinoline scaffold.
Structure
3D Structure
Properties
IUPAC Name |
methyl isoquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHWOJLSCPSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696371 | |
| Record name | Methyl isoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850858-56-9 | |
| Record name | Methyl isoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl isoquinoline-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Reactivity and Reaction Mechanisms of Methyl Isoquinoline 8 Carboxylate
Reactions at the Ester Group
The ester moiety of methyl isoquinoline-8-carboxylate is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, amides, and alcohols.
Hydrolysis to Isoquinoline-8-carboxylic Acid
The hydrolysis of the methyl ester of isoquinoline-8-carboxylic acid to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. Basic hydrolysis, often employing sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the final carboxylic acid product, isoquinoline-8-carboxylic acid. sigmaaldrich.com
Table 1: Reaction Conditions for the Hydrolysis of this compound
| Reagent | Solvent | Temperature | Product |
| NaOH | Water/Methanol (B129727) | Reflux | Isoquinoline-8-carboxylic acid |
| HCl | Water | Reflux | Isoquinoline-8-carboxylic acid |
This table presents typical, generalized conditions for the hydrolysis reaction.
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the new alcohol. masterorganicchemistry.com Base-catalyzed transesterification typically involves an alkoxide nucleophile that directly attacks the ester carbonyl. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl isoquinoline-8-carboxylate.
A variety of catalysts can be employed for transesterification, including zinc clusters, which have been shown to be effective under mild conditions, and N-heterocyclic carbenes (NHCs) that enhance the nucleophilicity of the alcohol. organic-chemistry.org
Reduction of the Ester Moiety
The ester group of this compound can be reduced to a primary alcohol, (isoquinolin-8-yl)methanol. A powerful reducing agent, such as lithium aluminum hydride (LAH), is typically required for this transformation. youtube.com The reaction proceeds via nucleophilic attack of a hydride ion from LAH on the ester carbonyl carbon. youtube.com This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol. youtube.com
It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters, though they can reduce aldehydes and ketones. khanacademy.orgnih.gov However, the reactivity of sodium borohydride can be enhanced by converting the carboxylic acid to a more reactive intermediate, such as a mixed anhydride (B1165640). nih.gov
Amidation Reactions
Amidation involves the reaction of this compound with a primary or secondary amine to form the corresponding amide. This transformation can be achieved directly, often requiring heat, or can be facilitated by catalysts. Direct amidation can be challenging due to the formation of a stable salt between the carboxylic acid (if hydrolysis occurs) and the amine. rsc.org
Catalytic methods for direct amidation have been developed using various reagents. acs.org For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids. rsc.org Another approach involves the use of silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which act as effective, inexpensive, and safe reagents for the direct amidation of carboxylic acids with amines. acs.orgnih.gov These methods often proceed through the in-situ formation of a more reactive species, such as a silyl (B83357) ester, which is then readily attacked by the amine. acs.org
Table 2: Reagents for the Amidation of Carboxylic Acid Derivatives
| Reagent/Catalyst | Amine | Product |
| Amine (direct thermal) | Primary or Secondary Amine | N-substituted isoquinoline-8-carboxamide |
| TiF4 | Primary or Secondary Amine | N-substituted isoquinoline-8-carboxamide |
| CH3Si(OMe)3 (MTM) | Primary or Secondary Amine | N-substituted isoquinoline-8-carboxamide |
This table provides examples of reagents used for amidation reactions.
Reactions at the Isoquinoline (B145761) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic center, susceptible to reactions with electrophiles.
N-Alkylation Reactions
The nitrogen atom of the isoquinoline ring can be alkylated using an alkyl halide to form a quaternary isoquinolinium salt. This reaction introduces a positive charge on the nitrogen atom and significantly alters the electronic properties of the molecule. The N-alkylation makes the isoquinoline ring more susceptible to nucleophilic attack. While specific examples for the N-alkylation of this compound are not detailed in the provided context, the general reactivity of isoquinolines suggests that this reaction is feasible. For instance, the reaction of isoquinoline with an alkylating agent like methyl iodide would lead to the formation of the N-methylisoquinolinium iodide salt. This quaternization can serve as a pre-activation step for subsequent reactions. nih.govacs.org
Quaternization Reactions
The nitrogen atom in the isoquinoline nucleus of this compound possesses a lone pair of electrons, making it susceptible to reactions with electrophiles. Quaternization involves the alkylation of this nitrogen atom, leading to the formation of a positively charged isoquinolinium salt. This transformation significantly alters the electronic properties and reactivity of the heterocyclic system.
The reaction typically proceeds by treating the isoquinoline derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.
The presence of the electron-withdrawing methyl carboxylate group at the 8-position reduces the electron density of the entire ring system, including the nitrogen atom. This deactivating effect makes this compound less nucleophilic and therefore less reactive towards quaternization compared to unsubstituted isoquinoline. However, the reaction can still be achieved, often requiring more forcing conditions such as higher temperatures or the use of more reactive alkylating agents.
Electrophilic Aromatic Substitution on the Isoquinoline Ring
Electrophilic aromatic substitution (EAS) in isoquinoline is a complex process due to the competing directing effects of the two rings. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring at positions 5 and 8, which are the most electron-rich. quimicaorganica.orgyoutube.com
In the case of this compound, the ester group at the 8-position is a deactivating group, further reducing the electron density of the carbocyclic ring through its electron-withdrawing inductive and resonance effects. masterorganicchemistry.comyoutube.comopenstax.org This deactivation makes electrophilic aromatic substitution reactions more challenging compared to unsubstituted isoquinoline.
The directing effect of the existing substituent must also be considered. As a meta-directing deactivator, the methyl carboxylate group at C8 will primarily direct incoming electrophiles to the C5 and C7 positions. The C5 position is generally favored in isoquinoline EAS. quimicaorganica.org Therefore, nitration, halogenation, or sulfonation of this compound is expected to yield the 5-substituted derivative as the major product.
| Reaction | Typical Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | Methyl 5-nitroisoquinoline-8-carboxylate |
| Bromination | Br₂/FeBr₃ | Methyl 5-bromoisoquinoline-8-carboxylate |
| Sulfonation | SO₃/H₂SO₄ | 5-(Methoxycarbonyl)isoquinoline-8-sulfonic acid |
Nucleophilic Aromatic Substitution on the Isoquinoline Ring
The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C1 position. quora.comquimicaorganica.orgresearchgate.netyoutube.com This is because the negative charge in the Meisenheimer intermediate can be effectively stabilized by the adjacent nitrogen atom. quimicaorganica.org
A notable reaction is the Chichibabin reaction, where amination occurs at the C1 position upon treatment with sodium amide (NaNH₂). While this reaction is common for unsubstituted isoquinoline, the conditions required for this compound might need to be optimized due to the influence of the C8-substituent.
Metal-Mediated and Catalytic Reactions
Modern synthetic methods have enabled a wide range of transformations on the isoquinoline scaffold, many of which are mediated by transition metals. These reactions offer powerful tools for the late-stage functionalization of complex molecules.
C-H Functionalization
Direct C-H functionalization has emerged as a highly efficient strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. acs.org For this compound, several positions are potential targets for C-H activation.
Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of substituted isoquinolines. acs.org While often directed by a group at the N- or a proximal C-position, conditions could potentially be developed to functionalize the C-H bonds of the carbocyclic ring of this compound. Given the electronic landscape of the molecule, C-H activation at the C5 or C7 positions might be achievable. Furthermore, iridium-catalyzed C-H activation in the presence of chiral carboxylic acids has been shown to be an effective method for enantioselective functionalization. acs.org
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. youtube.com For a molecule like this compound, a particularly relevant transformation is decarboxylative cross-coupling. nih.govnih.govacs.orgchemistryviews.org In this reaction, the carboxylic acid derivative (obtained by hydrolysis of the methyl ester) can be coupled with various partners, such as aryl halides or vinyl halides. This reaction often proceeds via a radical mechanism initiated by a photocatalyst or a silver catalyst, leading to the formation of a new carbon-carbon bond at the 8-position with the extrusion of carbon dioxide.
Alternatively, should a halogen be introduced onto the isoquinoline ring, for instance at the 5- or 7-position via electrophilic aromatic substitution, this halo-derivative of this compound could serve as a substrate for traditional cross-coupling reactions like Suzuki, Stille, or Negishi couplings to introduce new alkyl, aryl, or vinyl groups.
| Cross-Coupling Strategy | Substrate | Typical Catalyst/Reagents | Product Type |
| Decarboxylative Coupling | Isoquinoline-8-carboxylic acid | Pd or Ag catalyst, oxidant | 8-Aryl/vinyl-isoquinoline |
| Suzuki Coupling | 5-Bromo-isoquinoline-8-carboxylate | Pd catalyst, boronic acid, base | 5-Aryl-isoquinoline-8-carboxylate |
| Stille Coupling | 5-Iodo-isoquinoline-8-carboxylate | Pd catalyst, organostannane | 5-Aryl/vinyl-isoquinoline-8-carboxylate |
Ring Modification and Annulation Reactions
The isoquinoline core of this compound can serve as a scaffold for the construction of more complex, polycyclic systems through ring modification and annulation reactions. These reactions often involve the formation of new rings fused to the existing isoquinoline framework.
For example, cycloaddition reactions, such as the Diels-Alder reaction, can be employed where a diene is generated from the isoquinoline system, which then reacts with a dienophile. Another approach involves the cyclization of suitably functionalized side chains that have been introduced onto the isoquinoline ring. For instance, a vinyl group introduced at a specific position could undergo a ring-closing metathesis reaction to form a new fused ring. researchgate.net Furthermore, transition-metal-mediated annulation reactions provide a powerful route to construct fused polycyclic systems. harvard.edu These strategies open up avenues to novel and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Advanced Applications in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The inherent reactivity and structural features of methyl isoquinoline-8-carboxylate make it an ideal starting material for the synthesis of more complex heterocyclic structures. Its applications range from the creation of fused isoquinoline (B145761) derivatives to its incorporation into larger polycyclic frameworks.
Synthesis of Fused Isoquinoline Derivatives
The isoquinoline core is a privileged scaffold in medicinal chemistry, and the ability to construct fused derivatives from readily available starting materials is of significant interest. nih.gov Methodologies such as the Pomeranz–Fritsch and Pictet-Spengler reactions are traditionally employed for creating the isoquinoline core. uj.edu.pl Modern synthetic strategies often utilize post-cyclization modifications of Ugi reaction products to generate diverse isoquinoline-based scaffolds. uj.edu.pl For instance, a one-pot synthesis can yield 3-methyl isoquinoline through a palladium-catalyzed tandem allylation and intramolecular amination of benzylamine (B48309). nih.gov The resulting isoquinoline scaffold can then undergo further reactions to produce more complex derivatives. nih.gov
A notable application involves the synthesis of isoquinolinone derivatives. nih.gov For example, a copper-catalyzed cascade cyclization of an amidate intermediate, derived from a protected aminosulfonyl compound and 2-iodobenzamides, results in 3-substituted isoquinoline scaffolds. nih.gov Furthermore, the derivatization of the carboxyl group at the 4-position of the isoquinolone scaffold is a key area in medicinal chemistry, leading to the synthesis of highly substituted isoquinolone-4-carboxylic acids through a copper-catalyzed cascade reaction. nih.gov These methods provide access to a variety of fused isoquinoline systems with potential biological activities. nih.govnih.gov
Incorporation into Polycyclic Structures
This compound is also a key component in the synthesis of complex polycyclic structures. These intricate molecular architectures are often found in natural products and pharmacologically active compounds. The isoquinoline moiety can be integrated into larger ring systems through various cyclization strategies. nih.gov
One approach involves the synthesis of alkaloid-like tetrazole-fused tetracyclic compounds. uj.edu.pl This is achieved through a Ugi post-condensation strategy, where an isocyanide derived from an amino acid ester is used. uj.edu.pl The subsequent Pomeranz-Fritsch cyclization of the intermediate tetrazolopyrazinone affords the final tetracyclic product. uj.edu.pl Another strategy involves the synthesis of bis-tetrahydroisoquinoline alkaloids, where two isoquinoline units are coupled together. acs.org This can be achieved through a cross-coupling reaction of two different isoquinoline derivatives, followed by enantioselective hydrogenation to yield the desired polycyclic structure. acs.org These synthetic routes highlight the utility of isoquinoline derivatives in constructing complex, multi-ring systems.
Precursor for Pharmacologically Active Compounds
The isoquinoline scaffold is a common feature in a wide array of pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov this compound serves as a valuable precursor for the synthesis of these bioactive molecules.
Derivatives with Modified Isoquinoline Scaffolds
Modifications to the core isoquinoline structure can lead to compounds with enhanced or novel biological activities. These modifications can involve the introduction of various substituents or the alteration of the heterocyclic ring system itself.
For example, the synthesis of isoquinolinone derivatives has been a focus of research due to their potential as PDE4B inhibitors and their anti-inflammatory effects. nih.gov The introduction of fluoro and chloro substituents on the isoquinoline ring of these derivatives has been shown to significantly impact their inhibitory activity. nih.gov Another example is the synthesis of 1-substituted isoquinoline derivatives, which have also been explored for their therapeutic potential. nih.gov
The following table showcases examples of derivatives with modified isoquinoline scaffolds and their reported biological significance.
| Derivative Type | Synthetic Strategy | Reported Biological Significance |
| 3-Substituted Isoquinolinones | Copper-catalyzed cascade cyclization | PDE4B inhibition, anti-inflammatory effects nih.gov |
| Fused Pyrroloisoquinolines | [3+2] cycloaddition of isoquinoline ylides | Potential pharmacological activity nih.gov |
| Isoquinolinone-4-carboxylic acids | Ammonia-Ugi-4CR and copper-catalyzed domino reaction | Building blocks for medicinally relevant tetracyclic scaffolds nih.gov |
Analogs with Diverse Substituent Patterns
The systematic variation of substituents on the isoquinoline ring system is a common strategy in drug discovery to optimize pharmacological properties. This compound provides a platform for introducing a wide range of functional groups at various positions.
The synthesis of 3-aryl substituted isoquinoline derivatives can be achieved through a bimetallic relay catalytic strategy, demonstrating the ability to introduce aryl groups at the C-3 position. nih.gov Furthermore, the Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller reactions allow for the incorporation of diverse aldehyde and isocyanide moieties, leading to a wide array of substituted isoquinoline scaffolds. uj.edu.pl These methods provide access to libraries of isoquinoline analogs with different substitution patterns for biological screening. uj.edu.pl
The table below provides examples of isoquinoline analogs with diverse substituent patterns and their synthetic origins.
| Analog Type | Synthetic Method | Diversity of Substituents |
| Benzo[d]azepinone Scaffold | Ugi/Schlittler–Müller modification | Varied aldehyde and isocyanide moieties uj.edu.pl |
| Isoquinoline-tetrazoles | Stepwise reaction from isoquinoline intermediates | Diverse intermediates and products uj.edu.pl |
| 3-Aryl Substituted Isoquinolines | Bimetallic relay catalysis | Introduction of various aryl groups nih.gov |
Materials Science Applications
This compound serves as a crucial building block in the synthesis of advanced materials, particularly in the fields of organic electronics and metal-organic frameworks (MOFs). Its rigid isoquinoline core and reactive carboxylate group make it an attractive precursor for creating materials with tailored photophysical and coordination properties.
One of the primary applications of this compound in materials science is in the development of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). The isoquinoline moiety can act as a robust ligand for heavy metal ions like iridium(III), forming cyclometalated complexes that exhibit efficient phosphorescence. nih.gov The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as an ancillary ligand in the synthesis of these iridium complexes. rsc.org
The general synthesis of such phosphorescent iridium(III) complexes involves a two-step process. nih.gov Initially, a chloride-bridged iridium(III) dimer is formed from the reaction of iridium(III) chloride with a cyclometalating ligand. nih.govmdpi.com Subsequently, this dimer reacts with a derivative of this compound (typically the corresponding carboxylic acid) to yield the final heteroleptic iridium complex. nih.gov The electronic properties of the resulting complex, such as its emission color and quantum yield, can be fine-tuned by modifying the substituents on the isoquinoline ring. rsc.orgmdpi.com
Research on structurally related 8-arylquinoline derivatives has demonstrated the potential for creating highly efficient electroluminescent devices. dntb.gov.ua For instance, iridium complexes featuring an 8-phenylquinoline (B8574275) framework have been synthesized and characterized for their electroluminescent properties. dntb.gov.ua These complexes, when used as dopants in OLEDs, have shown promising performance metrics. dntb.gov.ua While specific performance data for OLEDs using emitters derived directly from this compound is not extensively reported in publicly available literature, the data from analogous compounds provide a strong indication of their potential.
Table 1: Performance of an OLED Device Using a Related Iridium Complex Host
The following table details the performance of a Phosphorescent OLED (PhOLED) utilizing a host material, RB70, which is based on a related quinoline (B57606) structure, with a 15 wt. % Ir(ppy)3 emitter. This data illustrates the typical performance characteristics achievable with materials from this class.
| Parameter | Value |
|---|---|
| Host Material | RB70 |
| Emitter | Ir(ppy)3 |
| Emitter Concentration | 15 wt. % |
| Maximum Power Efficacy | 9.6 lm/W |
| Maximum Current Efficiency | 16.0 cd/A |
| Maximal External Quantum Efficiency | 6.7% |
| Turn-on Voltage | 3.7 V |
| Maximum Luminance | 11,200 cd/m² |
Data sourced from a study on iridium complexes with an 8-phenylquinoline framework. dntb.gov.ua
Furthermore, the carboxylic acid derivative of this compound is a candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.org The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming the nodes of the framework. The rigid structure of the isoquinoline unit helps in the formation of a stable and porous network. While specific MOFs based on isoquinoline-8-carboxylic acid are not extensively detailed, the fundamental principles of MOF chemistry suggest its suitability as a linker. rsc.org
Biological and Pharmacological Research Perspectives
Scaffold Hopping and Bioisosterism in Drug Design
Scaffold hopping and bioisosterism are crucial strategies in modern drug design aimed at discovering novel compounds with improved properties. nih.gov Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to its chemical structure. nih.gov Scaffold hopping, a more advanced concept, involves replacing the central core of a molecule with a chemically different but functionally similar scaffold to identify new patentable chemotypes with better efficacy or fewer side effects. nih.gov
In the context of the isoquinoline (B145761) framework, these principles are actively applied. For instance, researchers have utilized scaffold hopping to develop novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov By replacing existing EGFR inhibitor scaffolds with the 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one core, a new series of potent inhibitors was created. nih.gov This demonstrates the utility of the isoquinoline structure as a viable alternative scaffold in the design of targeted therapies. nih.gov The successful application of scaffold hopping in this case highlights the potential to generate novel isoquinoline-based compounds with significant therapeutic value.
Structure-Activity Relationship (SAR) Studies of Isoquinoline-based Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govgeorgiasouthern.edu For isoquinoline-based compounds, SAR studies are crucial for optimizing their therapeutic potential. These studies involve synthesizing a series of analogs by modifying different parts of the isoquinoline scaffold and evaluating their biological effects.
For example, SAR studies on substituted isoquinolin-1-ones as potential antitumor agents revealed that the nature and position of substituents significantly impact cytotoxicity. nih.gov A study found that an O-(3-hydroxypropyl) substituted isoquinolin-1-one derivative exhibited 3-5 times better antitumor activity against five different human tumor cell lines compared to the parent compound. nih.gov
In the development of antimicrobial agents, SAR studies on differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) have shown that specific substitutions are key to their efficacy. nih.gov For instance, fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates demonstrated the most significant bactericidal activity. nih.gov Conversely, for antifungal activity, chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters were found to be the most effective. nih.gov These studies underscore the importance of systematic structural modifications of the isoquinoline core to fine-tune its biological activity for specific therapeutic targets.
Target-Specific Biological Activity Investigations (General Isoquinoline Relevance)
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse biological activities. nih.govilo.orgresearchgate.netnih.gov Its derivatives have been extensively investigated for various therapeutic applications. nih.govnih.govrsc.orgacs.orgeurekaselect.com
The isoquinoline scaffold is a prominent feature in many compounds with significant anticancer properties. nih.govnih.govilo.orgresearchgate.netnih.govacs.orgeurekaselect.com Research has shown that isoquinoline derivatives can exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.gov
One of the key mechanisms of action for some isoquinoline alkaloids is their interaction with DNA and microtubules. nih.gov For example, sanguinarine (B192314) and chelerythrine (B190780) have been shown to bind to DNA, disrupting its structure and interfering with replication and transcription processes. nih.gov Other derivatives, like noscapine (B1679977), target microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov
Furthermore, fused pyrrolo[2,1-a]isoquinolines, such as lamellarins, have demonstrated potent cytotoxic activity against a range of cancer cell lines, with some compounds showing IC50 values in the submicromolar range. rsc.org These compounds are known to act as potent inhibitors of Topoisomerase I, an enzyme crucial for DNA replication. rsc.org More recently, isoquinolinequinone (IQQ) N-oxides have been developed as potent anticancer agents, with some derivatives exhibiting nanomolar GI50 values against various human tumor cell lines and showing efficacy against multidrug-resistant (MDR) cancer cells. acs.org
A screening of 11 isoquinoline derivatives identified one compound, referred to as Compound 2, as a potential anticancer agent due to its ability to inhibit tumor cell growth with low toxicity to normal cells. nih.govilo.org
Isoquinoline derivatives have shown considerable promise as anti-inflammatory agents. nih.govilo.orgnih.govresearchgate.net Their mechanism of action often involves the modulation of key inflammatory pathways. For instance, a novel isoquinoline derivative, CYY054c, was found to inhibit the lipopolysaccharide (LPS)-induced expression of nuclear factor kappa-B (NF-κB) in macrophages. nih.gov NF-κB is a critical transcription factor that regulates the production of many pro-inflammatory mediators. nih.gov By inhibiting NF-κB, CYY054c reduced the release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Another example is the novel isoquinoline alkaloid, Litcubanine A, which has been shown to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway. frontiersin.org This inhibition leads to a decrease in the secretion of inflammatory factors, highlighting the potential of isoquinoline alkaloids in treating inflammatory diseases. frontiersin.org Many natural isoquinoline alkaloids, including berberine (B55584) and tetrandrine, have also been reported to possess anti-inflammatory effects. researchgate.net
The isoquinoline scaffold is a key component of many compounds exhibiting significant antimicrobial and antifungal properties. nih.govilo.orgrsc.orgacs.orgeurekaselect.com The development of novel isoquinoline-based antimicrobial agents is an active area of research due to the growing problem of antibiotic resistance. eurekaselect.comresearchgate.net
A study involving the synthesis of various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) found that many of these compounds exhibited high and broad-range bactericidal activity. nih.gov Specifically, a fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates were identified as having the most remarkable bactericidal effects. nih.govresearchgate.net In terms of antifungal activity, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters showed the greatest efficacy. nih.govresearchgate.net
Furthermore, a screening of various isoquinoline alkaloids and their derivatives for antimicrobial activity revealed several potent compounds. nih.gov For instance, (+)-actinodaphnine, (+)-N-Me-actinodaphnine, (+)-anonaine, (-)-xylopine, and (-)-N-Me-xylopine MeI demonstrated strong inhibitory activity against Gram-positive bacteria like Bacillus cereus, Micrococcus sp., and Staphylococcus aureus. nih.gov Several other derivatives, including anhydroushinsunine and its methiodide salt, showed potent antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Structure-activity relationship studies have indicated that features like a quaternary nitrogen atom and a methylenedioxy group at specific positions can enhance the antimicrobial activity of certain isoquinoline alkaloids. eurekaselect.com
Isoquinoline alkaloids have been identified as having a wide range of pharmacological effects on the central nervous system, showing potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov These compounds can exert neuroprotective effects through various mechanisms, including anti-inflammatory actions, reduction of oxidative stress, and regulation of autophagy. nih.govnih.gov
For instance, berberine, an isoquinoline alkaloid, has been shown to inhibit the production of pro-inflammatory molecules like TNF-α, COX-2, and iNOS, which helps in reducing neuroinflammation. nih.gov Nuciferine, another isoquinoline alkaloid, can protect nerve cells from oxidative damage by enhancing the activity of antioxidant enzymes. nih.gov
In the context of Alzheimer's disease, a key pathological feature is the deposition of amyloid plaques and the dysfunction of the cholinergic system. mdpi.com Some isoquinoline alkaloids have been investigated for their ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's. mdpi.com Additionally, some alkaloids have shown neuroprotective effects against neuronal cell death induced by toxins relevant to Alzheimer's pathology. mdpi.com The diverse mechanisms of action of isoquinoline alkaloids make them promising candidates for developing new treatments for a range of neurological disorders. nih.govrsc.org
Enzyme Inhibition Studies
The ability of isoquinoline derivatives to interact with and inhibit various enzymes is a key area of research, with implications for treating a range of diseases.
HDAC (Histone Deacetylase): HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is linked to diseases like cancer and inflammatory conditions. nih.gov While specific studies on methyl isoquinoline-8-carboxylate are not prevalent, the broader class of isoquinoline derivatives has been investigated as HDAC inhibitors. nih.gov For instance, certain isoquinoline analogues have shown potential as selective inhibitors of HDAC8, an isoform implicated in tumorigenesis and parasitic infections. nih.gov The development of selective HDAC8 inhibitors is an active area of research to minimize off-target effects associated with pan-HDAC inhibitors. nih.gov
Pim-1 Kinase: The PIM kinase family, particularly Pim-1, is a group of serine/threonine kinases that play a role in cell proliferation and are implicated in various cancers. nih.govnih.gov Consequently, the inhibition of Pim-1 kinase has emerged as a promising strategy in oncology. nih.gov Heterocyclic scaffolds, including quinoline (B57606) derivatives, have been synthesized and evaluated for their PIM inhibitory activity. nih.gov Although direct studies on this compound are lacking, the exploration of related structures as Pim-1 kinase inhibitors continues to be a focus of medicinal chemistry. medchemexpress.com
NF-kB (Nuclear Factor-kappa B): The NF-κB signaling pathway is a critical regulator of inflammatory responses. The development of inhibitors for this pathway is a key therapeutic goal for inflammatory diseases.
Thymidine (B127349) Phosphorylase: Thymidine phosphorylase (TP) is an enzyme involved in the catabolism of thymidine and is also known to promote tumor angiogenesis. nih.gov Therefore, inhibitors of TP are being investigated as potential anti-cancer agents. nih.gov Isoquinoline analogues have been synthesized and evaluated for their ability to inhibit E. coli thymidine phosphorylase, with some compounds showing outstanding inhibitory potential. nih.gov Molecular docking studies have been employed to understand the binding interactions of these isoquinoline derivatives with the active site of the TP enzyme. nih.gov
2-oxoglutarate-dependent oxygenases: This superfamily of enzymes is involved in a wide range of biological processes, and their inhibition is a therapeutic target for various diseases. nih.govnih.gov Notably, 8-hydroxyquinoline (B1678124) derivatives have been identified as broad-spectrum inhibitors of 2-oxoglutarate oxygenases. rsc.org For example, 5-carboxy-8-hydroxyquinoline (IOX1) has demonstrated inhibitory activity against several members of this enzyme family. nih.govnih.gov Crystallographic studies have revealed that IOX1 can induce an unusual translocation of the active site metal ion in these enzymes. nih.gov
Antiplasmodial and Antileishmanial Effects
Infectious diseases caused by parasites, such as malaria (caused by Plasmodium species) and leishmaniasis (caused by Leishmania species), remain significant global health challenges. The quinoline and isoquinoline frameworks are well-established scaffolds in the development of antiparasitic agents.
Antiplasmodial Effects: The quinoline core is central to the structure of several established antimalarial drugs, but the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. researchgate.net Research into new quinoline-4-carboxamide derivatives has identified compounds with potent multistage antimalarial activity and novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2). nih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies have shown that modifications to various positions on the quinoline ring can significantly impact antiplasmodial potency. researchgate.net
Antileishmanial Effects: Quinoline alkaloids and their synthetic derivatives have also demonstrated promising activity against Leishmania parasites. nih.gov For instance, N-methyl-8-methoxyflindersin, a naturally occurring quinolone alkaloid, and its synthetic analogs have shown antileishmanial activity. nih.gov Furthermore, 8-hydroxyquinoline derivatives have been investigated, with some showing the ability to inhibit the in vitro multiplication of various Leishmania species at micromolar concentrations. nih.gov
Antihyperglycemic and Cholesterol-Lowering Properties
Currently, there is limited specific research available in the public domain detailing the antihyperglycemic and cholesterol-lowering properties of this compound or its close derivatives.
Antiviral Activity
The search for novel antiviral agents is a continuous effort, and isoquinoline derivatives have shown potential in this area.
Anti-HIV: The development of new anti-HIV agents is crucial to combat the global HIV/AIDS epidemic. nih.gov Isoquinoline-based compounds have been explored as CXCR4 antagonists, which can prevent the entry of HIV into host cells. nih.govkuleuven.be A series of isoquinolines bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety have been synthesized and shown to possess excellent anti-HIV activity, with some compounds displaying low nanomolar potency. nih.govkuleuven.be Additionally, novel 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have been designed and synthesized as potential anti-HIV agents. nih.gov
Anti-influenza: Influenza remains a significant respiratory pathogen, and the development of new antiviral drugs is important to address issues like drug resistance. nih.gov Screening of chemical libraries has identified isoquinolone derivatives as potent inhibitors of both influenza A and B viruses. nih.gov The mechanism of action for some of these compounds involves the inhibition of the viral polymerase activity. nih.gov Structure-activity relationship studies have been conducted to optimize the antiviral activity and reduce the cytotoxicity of these isoquinolone derivatives. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling of Isoquinoline Derivatives
The successful development of a drug candidate relies heavily on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. For isoquinoline derivatives, these studies are essential to understand their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their therapeutic efficacy and potential for toxicity.
While specific pharmacokinetic and pharmacodynamic data for this compound are not extensively documented in publicly available literature, research on related quinoline and isoquinoline compounds provides valuable insights. For example, in the development of quinoline-4-carboxamide derivatives as antimalarial agents, significant effort was dedicated to improving their pharmacokinetic profiles to achieve oral efficacy in mouse models. nih.govacs.org This involved optimizing metabolic stability, often assessed through in vitro microsomal stability assays, and enhancing bioavailability. nih.govacs.org
Mechanism of Action Studies
Understanding the mechanism of action at a molecular level is fundamental to the rational design of more effective and selective therapeutic agents.
Molecular Interactions with Biological Targets
The therapeutic effects of isoquinoline derivatives are a result of their specific molecular interactions with biological targets such as enzymes and receptors.
Enzyme Inhibition: In the context of enzyme inhibition, molecular docking studies have been instrumental in elucidating the binding modes of isoquinoline analogues within the active sites of their target enzymes. For instance, in the case of thymidine phosphorylase inhibitors, docking studies have helped to rationalize the observed structure-activity relationships by identifying key interactions between the inhibitors and amino acid residues in the enzyme's active site. nih.gov Similarly, for 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases, crystallographic studies have provided detailed atomic-level information on how these compounds bind to the active site and, in some cases, induce conformational changes in the enzyme. nih.gov
Antiviral Action: For isoquinoline-based anti-HIV agents that act as CXCR4 antagonists, the mechanism involves binding to this cell surface receptor and preventing the virus from using it to gain entry into T-cells. nih.govkuleuven.be The molecular interactions underpinning this antagonism are a key focus of research to design more potent and specific inhibitors. In the case of anti-influenza isoquinolone derivatives, the identified mechanism of action is the inhibition of the viral polymerase, which is essential for the replication of the viral genome. nih.gov
Binding Affinity and Specificity
The binding affinity and specificity of a chemical compound are critical determinants of its potential as a therapeutic agent. These properties dictate how strongly a molecule interacts with its biological target and its ability to distinguish between the intended target and other molecules in a complex biological system. For this compound, specific quantitative data on its binding affinity, such as IC₅₀ or Kᵢ values against particular targets, are not extensively documented in publicly available scientific literature. uni.lu
However, the isoquinoline scaffold, which forms the core of this compound, is a well-recognized pharmacophore present in numerous natural and synthetic compounds with a wide array of pharmacological activities. acs.org This includes roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, suggesting that compounds with this core structure are capable of binding with high affinity and specificity to a variety of biological targets like enzymes and receptors. uni.luacs.org
For instance, derivatives of the related 8-hydroxyquinoline have been investigated as metal-binding pharmacophores for the inhibition of metalloenzymes. nih.gov These studies explore how isosteric replacements on the quinoline scaffold can modulate binding and physicochemical properties. nih.gov Furthermore, various isoquinoline alkaloids have been identified as potential lead compounds for Alzheimer's disease by targeting enzymes such as acetylcholinesterase and butyrylcholinesterase. nih.gov One such compound, aromoline, demonstrated significant inhibitory activity against human butyrylcholinesterase with an IC₅₀ value of 0.82 µM. nih.gov
While these examples highlight the potential of the broader isoquinoline class, the specific binding profile of this compound remains an area for further investigation. Its characterization as a "research chemical" and "building block" by chemical suppliers suggests it is used in the early stages of discovery to synthesize new derivatives that may be screened for binding affinity against various therapeutic targets. biosynth.com Future biochemical assays and pharmacological studies are necessary to elucidate its specific molecular interactions and therapeutic potential. uni.lu
Drug Discovery and Development Pipeline
This compound is primarily positioned at the very early stages of the drug discovery and development pipeline. It is commercially available as a building block, a term used for chemical compounds that serve as starting materials for the synthesis of more complex molecules and chemical libraries for screening. biosynth.combldpharm.com Its presence in this context indicates its utility in medicinal chemistry for generating novel molecular entities with potential therapeutic applications. nih.gov
The isoquinoline framework is a key feature in many approved drugs and compounds under investigation. acs.org The journey of a compound like this compound through the pipeline would typically involve its use in creating a library of derivatives. These derivatives would then undergo high-throughput screening to identify "hits"—compounds that show activity against a specific biological target.
Promising hits are then optimized in the hit-to-lead stage to improve potency, selectivity, and pharmacokinetic properties, resulting in a "lead compound." nih.govnih.gov For example, structural optimization of isoquinoline derivatives from the natural product lycobetaine led to the discovery of a potent inhibitor of neuroendocrine prostate cancer cells. nih.gov
Although specific preclinical or clinical data for this compound is not available, the compound has been cited in patents, which is an integral part of the drug discovery pipeline. These patents suggest its potential application in developing:
Inhibitors of Fatty Acid Synthase (FASN).
Inhibitors of cyclic AMP-responsive element-binding protein (CREB).
Isoxazoline compounds for controlling invertebrate pests.
This indicates that this compound and its potential derivatives are being explored for therapeutic and other commercial purposes. However, it is important to note that inclusion in a patent does not guarantee further development or eventual approval of a drug. The progression from a building block to a lead compound and subsequently to a clinical candidate is a complex, lengthy, and resource-intensive process with a high attrition rate.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT Studies)
Detailed quantum chemical calculations specifically for Methyl isoquinoline-8-carboxylate are not available in the reviewed literature. While DFT studies have been performed on related heterocyclic compounds like other quinoline-2-carboxylate derivatives to determine their molecular structure and electronic properties, this has not been applied to this compound. researchgate.net Similarly, DFT calculations have been used to elucidate the reaction mechanisms and electronic structure of other isoquinoline (B145761) derivatives, but the specific data for the title compound is absent. mdpi.comresearchgate.net
Molecular Docking and Dynamics Simulations
While molecular docking is a common technique for evaluating the interaction of isoquinoline-based compounds with biological targets, no studies featuring this compound as the ligand were identified in the search results. nih.gov Research in this area tends to focus on derivatives designed for specific therapeutic targets. nih.govmdpi.com
Binding Site Characterization
Molecular docking simulations are a key computational tool used to predict the binding orientation and affinity of a ligand to a target protein. In the context of isoquinoline derivatives, docking studies have been employed to understand their interactions with various biological targets. For instance, docking studies of isoquinoline alkaloids have shown potential binding to viral proteins, suggesting their utility as antiviral agents. nih.gov
While specific binding site characterization for this compound is not extensively documented in publicly available literature, studies on structurally related quinoline (B57606) and isoquinoline derivatives provide insights into potential binding modes. For example, molecular docking of 8-hydroxyquinoline (B1678124) derivatives has been used to identify their binding to the GLI1 transcription factor, a target in cancer therapy. nih.gov The 8-hydroxyquinoline moiety is a known metal-binding motif, and its derivatives have been explored as metalloenzyme inhibitors. nih.gov The nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold chelate transition metal ions, a key interaction in their biological activity. nih.gov
Computational analyses can further define the mechanism of action. For example, studies on an 8-hydroxyquinoline inhibitor of GLI1 suggest that the compound induces conformational changes in the protein-DNA complex, thereby inhibiting its function, rather than preventing DNA binding directly. nih.gov
Prediction of Biological Activity
The biological activities of isoquinoline derivatives are diverse and well-documented, encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.ainih.govresearchgate.net Computational methods play a significant role in predicting the potential therapeutic applications of novel isoquinoline compounds like this compound.
Based on the activities of structurally similar compounds, it can be hypothesized that this compound may exhibit a range of biological effects. For instance, isoquinoline alkaloids have been investigated for their potential to inhibit viral replication, including against HIV and coronaviruses. nih.gov Furthermore, derivatives of isoquinolines have shown promise as anti-prostate cancer agents by inducing apoptosis and inhibiting androgen receptor signaling.
In silico and molecular dynamics studies on isoquinoline alkaloids have suggested their potential as inhibitors of SARS-CoV-2 proteins. nih.gov For example, the bis-benzylisoquinoline alkaloid oxyacanthine (B1194922) exhibited a strong binding affinity to a key viral protein in molecular docking simulations. nih.gov Such computational predictions provide a strong rationale for further experimental investigation of isoquinoline derivatives as potential antiviral therapies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for lead optimization in drug discovery. japsonline.com
QSAR studies on isoquinoline and quinoline derivatives have been conducted to understand the structural features that govern their biological activities. japsonline.comnih.govresearchgate.net For instance, QSAR models have been developed for isoquinoline derivatives targeting the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is implicated in prostate cancer. japsonline.com These models utilize molecular descriptors to represent the structure and properties of the molecules, helping to identify key structural determinants for inhibitory activity. japsonline.com
Similarly, QSAR models have been developed for quinoline derivatives as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov These models can aid in the design of new compounds with improved efficacy. The findings from QSAR studies on related heterocyclic systems can provide a framework for predicting the potential biological activities of this compound and for designing analogs with enhanced potency.
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are powerful computational tools used in drug discovery to identify promising lead compounds from large chemical databases. These approaches can significantly accelerate the initial stages of drug development.
Virtual screening campaigns have been successfully employed to identify novel inhibitors from libraries of compounds containing the isoquinoline or quinoline scaffold. For example, a structure-based virtual screening approach led to the identification of an 8-hydroxyquinoline derivative as a small molecule inhibitor of the GLI1 transcription factor. nih.gov This highlights the potential of virtual screening to uncover new biological activities for known chemical scaffolds.
The chemical structure of this compound is available in several chemical databases, which facilitates its inclusion in virtual screening studies. ontosight.ai By screening this compound against various biological targets, its potential therapeutic applications could be rapidly explored.
Prediction of Physicochemical Properties Relevant to Biological Activity
The physicochemical properties of a molecule, such as its lipophilicity, solubility, and electronic properties, are crucial determinants of its biological activity. Computational methods can predict these properties, providing valuable information for drug design and development.
For this compound, several physicochemical properties have been predicted using computational tools. These predictions can help in understanding its potential pharmacokinetic behavior and its ability to interact with biological targets.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Formula | C11H9NO2 | uni.lu |
| Molecular Weight | 187.19 g/mol | chemicalbook.com |
| XlogP | 2.0 | uni.lu |
| pKa | 4.44 ± 0.23 | chemicalbook.com |
| Boiling Point | 329.7 ± 15.0 °C | chemicalbook.com |
| Density | 1.210 ± 0.06 g/cm3 | chemicalbook.com |
| Melting Point | 73°C | chemicalbook.com |
The predicted XlogP value of 2.0 suggests that this compound has moderate lipophilicity, which is often favorable for oral bioavailability. uni.lu The predicted pKa indicates that the compound is a weak base. chemicalbook.com The modification of the core isoquinoline structure, such as the introduction of a methyl group at the 8-position, can influence properties like lipophilicity, which in turn can affect membrane permeability and target binding affinity.
Analytical and Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopy is fundamental to elucidating the molecular structure of methyl isoquinoline-8-carboxylate, with each technique offering unique insights into its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of this compound by mapping its carbon and hydrogen framework. While specific, fully assigned experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar isoquinoline (B145761) and quinoline (B57606) structures. nih.govnih.govmdpi.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the methyl protons of the ester group. The aromatic protons would typically appear in the downfield region (δ 7.5-9.5 ppm), with their specific shifts and coupling patterns determined by their position on the bicyclic ring. The three protons of the methyl ester group (-OCH₃) would be visible as a sharp singlet in the upfield region, likely around δ 3.9-4.1 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would feature a signal for the carbonyl carbon of the ester group in the highly deshielded region (approximately δ 165-170 ppm). The sp²-hybridized carbons of the isoquinoline ring would generate a series of signals between δ 120-155 ppm. The sp³-hybridized methyl carbon of the ester group would produce a signal in the more shielded, upfield region of the spectrum (around δ 52-55 ppm).
Table 1: Predicted NMR Data for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 7.5 - 9.5 | Complex multiplet patterns due to spin-spin coupling. |
| Methyl Protons (-OCH₃) | ¹H NMR | 3.9 - 4.1 | Sharp singlet. |
| Carbonyl Carbon (C=O) | ¹³C NMR | 165 - 170 | Typically a quaternary carbon signal. |
| Aromatic Carbons (C=C, C=N) | ¹³C NMR | 120 - 155 | Multiple signals corresponding to the isoquinoline ring carbons. |
| Methyl Carbon (-OCH₃) | ¹³C NMR | 52 - 55 | Single signal. |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The technique provides a mass-to-charge ratio (m/z) that confirms the compound's identity. The monoisotopic mass of this compound (C₁₁H₉NO₂) is 187.06332 Da. uni.lu
In typical mass spectrometry experiments using soft ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecular ion [M+H]⁺. Fragmentation patterns observed in mass spectra can also offer structural information. For instance, the fragmentation of related methoxyquinolines often involves the loss of a methyl group or a CHO radical. mcmaster.ca
Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₀NO₂⁺ | 188.07060 |
| [M+Na]⁺ | C₁₁H₉NNaO₂⁺ | 210.05254 |
| [M-H]⁻ | C₁₁H₈NO₂⁻ | 186.05604 |
| [M]⁺ | C₁₁H₉NO₂⁺ | 187.06277 |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be dominated by absorptions corresponding to the ester and the aromatic isoquinoline core.
Key expected absorption bands include a strong peak for the carbonyl (C=O) stretch of the ester group, typically found in the range of 1710-1730 cm⁻¹. Vibrations corresponding to the C-O single bond stretch of the ester would appear in the 1250-1300 cm⁻¹ region. The aromatic isoquinoline ring would give rise to several characteristic bands, including C=C and C=N stretching vibrations between 1500-1620 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | ~3050-3150 | Medium to Weak |
| Ester C=O | Stretch | ~1710-1730 | Strong |
| Aromatic C=C / C=N | Stretch | ~1500-1620 | Medium to Strong |
| Ester C-O | Stretch | ~1250-1300 | Strong |
| Aromatic C-H | Bend (out-of-plane) | ~750-900 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoquinoline ring system, being an aromatic chromophore, is expected to exhibit strong absorption in the ultraviolet region. The spectrum would likely show multiple bands corresponding to π-π* transitions characteristic of the conjugated bicyclic aromatic system. researchgate.net The presence of the carboxylate group as a substituent on the ring may cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted isoquinoline.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for the analysis of its purity.
Column Chromatography: This is a standard preparative technique used to isolate the compound. Silica (B1680970) gel is a common stationary phase, and a solvent system, often a gradient of ethyl acetate (B1210297) and hexane, is used as the mobile phase to elute the compound from the column, separating it from impurities and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final product. Using a suitable column and mobile phase, HPLC can separate the target compound from even trace impurities, and the purity is typically determined by the relative area of the peak corresponding to this compound. It is often coupled with a UV detector or a mass spectrometer (LC-MS) for enhanced detection and identification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.
While specific crystal structure data for this compound is not currently available in public databases, the technique remains the gold standard for structural confirmation of novel compounds. researchgate.net If a suitable single crystal could be grown, X-ray diffraction analysis would provide unambiguous proof of its molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.com This method is particularly valuable for confirming the regiochemistry of substituents on the isoquinoline ring, which can sometimes be challenging to assign definitively by spectroscopic methods alone. mdpi.com
Elemental Analysis
Elemental analysis is a fundamental technique for the characterization of a pure chemical compound. It determines the mass fractions of the constituent elements, which allows for the verification of the empirical formula. For this compound, with the molecular formula C₁₁H₉NO₂, the theoretical elemental composition can be calculated. These theoretical values are then compared against experimental data obtained from combustion analysis to confirm the purity and elemental makeup of a synthesized sample.
In a typical procedure, a sample of the compound is combusted in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.
The expected elemental composition for this compound is presented in the following data table, which would be compared with experimental findings from laboratory analysis.
Table 1: Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 70.58 |
| Hydrogen | H | 4.85 |
| Nitrogen | N | 7.48 |
| Oxygen | O | 17.09 |
Environmental and Safety Considerations in Research and Development
Sustainable Synthetic Practices
The pursuit of sustainable synthetic routes to isoquinoline (B145761) scaffolds, including methyl isoquinoline-8-carboxylate, is an active area of research. Traditional methods for synthesizing isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, often involve harsh conditions and the use of hazardous reagents. numberanalytics.comresearchgate.net Contemporary approaches focus on improving atom economy, utilizing safer solvents, employing catalytic methods, and using alternative energy sources.
Key developments in the sustainable synthesis of isoquinolines include:
Catalysis: The use of transition-metal catalysts, including those based on ruthenium, rhodium, palladium, cobalt, nickel, and copper, has enabled more efficient and selective syntheses. researchgate.netorganic-chemistry.org These catalysts can facilitate C-H activation and annulation reactions, often under milder conditions and with higher atom economy than traditional methods. researchgate.net Some modern methods are even catalyst-free, further reducing cost, reagent toxicity, and waste. organic-chemistry.org
Recyclable Catalysts: A significant advancement in green chemistry is the development of recyclable catalysts. kobe-u.ac.jp For instance, researchers have developed recyclable nickel-containing coordination polymers for the synthesis of quinoline (B57606) derivatives. researchgate.net Alumina has also been demonstrated as a low-cost, recyclable catalyst for certain organic syntheses. kobe-u.ac.jp The ability to recover and reuse catalysts is crucial for reducing waste and improving the economic viability of a synthetic process. kobe-u.ac.jpbioengineer.org
Alternative Energy Sources: Microwave irradiation and visible light have been successfully employed to drive the synthesis of isoquinoline derivatives. researchgate.netorganic-chemistry.org These energy sources can lead to significantly shorter reaction times and may obviate the need for high temperatures, thus reducing energy consumption. researchgate.net
Atom Economy: Modern synthetic strategies are designed to maximize the incorporation of atoms from the reactants into the final product, a concept known as atom economy. acs.orgrsc.org Approaches like cycloaddition reactions are inherently atom-economic. acs.org High atom economy minimizes the generation of byproducts, which are often waste. rsc.orgnih.gov
| Synthetic Strategy | Key Features | Sustainability Advantages | Reference |
|---|---|---|---|
| Transition-Metal Catalysis (Ru, Rh, Co, Ni, Cu) | C-H activation, annulation, and cyclization reactions. | High efficiency and selectivity, milder reaction conditions, often higher atom economy. | researchgate.netorganic-chemistry.org |
| Recyclable Catalysts (e.g., Ni-polymer, Alumina) | Catalyst is recovered and reused for multiple reaction cycles. | Reduces waste, lowers cost, minimizes environmental impact of catalyst production. | kobe-u.ac.jpresearchgate.net |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Rapid reaction times, reduced energy consumption, often improved yields. | researchgate.net |
| Photocatalysis (Visible Light) | Use of light to initiate and drive chemical reactions. | Mild conditions, utilizes a renewable energy source, can enable novel reaction pathways. | organic-chemistry.org |
| Catalyst-Free Reactions | Reactions proceed without a catalyst, often at ambient temperatures. | Eliminates catalyst cost, toxicity, and waste; simplifies purification. | organic-chemistry.org |
Waste Management and Minimization
Effective waste management is a cornerstone of green chemistry and responsible laboratory practice. researchgate.netyoutube.com The synthesis of complex organic molecules like this compound can generate various waste streams, including solvents, unreacted starting materials, byproducts, and used chromatography materials.
Strategies for waste minimization in the context of isoquinoline synthesis include:
Solvent Selection and Recycling: The choice of solvent is critical, as solvents often constitute the largest portion of waste in a chemical process. Whenever possible, hazardous solvents should be replaced with safer, more environmentally benign alternatives. Procedures for rinsing and disposing of solvent containers should be strictly followed to prevent environmental contamination. ucla.edu
Catalyst Recovery: As mentioned, the use of recyclable catalysts significantly reduces waste. kobe-u.ac.jp Heterogeneous catalysts or those supported on polymers can be more easily separated from the reaction mixture and reused. researchgate.netnih.gov
Byproduct Reduction: Synthetic routes with high atom economy are preferred as they inherently produce less waste. rsc.orgmonash.edu For example, reactions that produce only benign byproducts like water or nitrogen gas are highly desirable. organic-chemistry.org
Proper Disposal of Hazardous Waste: All chemical waste must be disposed of according to institutional and governmental regulations. orgsyn.orgcdc.gov This includes segregating different types of waste (e.g., halogenated vs. non-halogenated solvents, solid waste) and using designated, properly labeled containers. ucla.eduwisc.edu Materials contaminated with toxic chemicals, such as silica (B1680970) gel from chromatography, must be treated as hazardous waste. ucla.edu For particularly hazardous materials, specialized disposal procedures may be required. wisc.edu
Laboratory Safety Protocols
The safe handling of this compound and the reagents involved in its synthesis is paramount to prevent injury and exposure. Isoquinoline derivatives can exhibit biological activity and potential toxicity, while many reagents, particularly organometallic catalysts, present their own set of hazards. solubilityofthings.comwikipedia.orgnih.gov
Specific safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. chemical-label.comthermofisher.com The general safety protocols for handling this and related chemicals are summarized below.
Personal Protective Equipment (PPE):
Eye Protection: Safety goggles or glasses are mandatory at all times in the laboratory. thermofisher.comfishersci.com
Hand Protection: Appropriate chemical-resistant gloves must be worn when handling chemicals. thermofisher.comfishersci.com
Body Protection: A lab coat should be worn to protect skin and clothing. thermofisher.com
Handling and Storage:
Ventilation: Operations involving volatile chemicals or those that can produce dust or aerosols should be conducted in a well-ventilated area, preferably a chemical fume hood. fishersci.comcapotchem.cn
Chemical Handling: Avoid direct contact with chemicals. Do not pipette by mouth. Wash hands thoroughly after handling chemicals and before leaving the laboratory. orgsyn.org
Storage: Chemicals should be stored in appropriate, tightly sealed containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents. fishersci.comfishersci.com
Organometallic Compounds: Many catalysts used in modern synthesis are organometallic compounds, which can be highly reactive, pyrophoric (ignite spontaneously in air), and sensitive to moisture. bioengineer.org Handling these requires specialized techniques, often under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Emergency Procedures:
Spills: Be prepared to clean up chemical spills according to established procedures.
Exposure: In case of skin contact, wash the affected area immediately with soap and plenty of water. thermofisher.comfishersci.com For eye contact, rinse with copious amounts of water for at least 15 minutes and seek medical attention. thermofisher.comfishersci.com If inhaled, move to fresh air. thermofisher.comfishersci.com
Fire: Know the location and proper use of fire extinguishers and other safety equipment. orgsyn.org
| Hazard | Affected Area | Required Precaution / PPE | First Aid Measure | Reference |
|---|---|---|---|---|
| Skin Irritation | Skin | Lab coat, chemical-resistant gloves. | Wash off immediately with soap and plenty of water. | chemical-label.comthermofisher.com |
| Serious Eye Irritation | Eyes | Safety goggles or face shield. | Rinse immediately with plenty of water for at least 15 minutes, seek medical attention. | chemical-label.comthermofisher.com |
| Respiratory Irritation | Respiratory System | Work in a well-ventilated area or fume hood. | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. | chemical-label.comthermofisher.com |
| General Chemical Handling | All | Standard laboratory PPE (goggles, gloves, lab coat). | Follow specific Safety Data Sheet (SDS) instructions. | orgsyn.orgfishersci.com |
| Organometallic Reagents | All | Inert atmosphere handling (glovebox/Schlenk line), specialized training. | Follow specific SDS instructions; may require specialized response. | bioengineer.orgsolubilityofthings.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl isoquinoline-8-carboxylate, and how is purity validated?
- Methodological Answer : Synthesis typically involves esterification of isoquinoline-8-carboxylic acid using methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and characterized using -NMR and -NMR to confirm ester formation and absence of residual solvents. Mass spectrometry (MS) further confirms molecular weight. Detailed protocols should specify reaction time, temperature, and purification steps (e.g., column chromatography) to ensure reproducibility .
Q. What spectroscopic techniques are critical for identifying structural isomers or impurities in this compound?
- Methodological Answer : High-resolution NMR (, , and DEPT-135) is essential to distinguish between positional isomers (e.g., 6- vs. 8-carboxylate). Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹ for esters). Impurity profiling requires tandem LC-MS/MS to detect trace byproducts, while X-ray crystallography resolves ambiguous stereochemistry. Cross-referencing with databases like CAS ensures structural accuracy .
Q. How is this compound utilized as a precursor in medicinal chemistry research?
- Methodological Answer : The ester moiety serves as a versatile handle for hydrolysis to carboxylic acids or transesterification to other derivatives. In drug discovery, it is often functionalized via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the isoquinoline core. Biological screening (e.g., enzyme inhibition assays) requires rigorous solubility testing in DMSO/PBS buffers and dose-response curves to establish IC₅₀ values. Parallel synthesis workflows optimize yield and diversity .
Advanced Research Questions
Q. How can conflicting data on the solvent-dependent reactivity of this compound be resolved?
- Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution rates in DMSO vs. THF) may arise from solvent polarity or trace water content. Systematic replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is critical. Statistical tools like ANOVA identify significant variables, while density functional theory (DFT) simulations model solvent effects on transition states. Meta-analyses of published datasets reconcile outliers by normalizing reaction parameters (temperature, catalyst loading) .
Q. What computational strategies are effective in predicting the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Molecular docking and frontier molecular orbital (FMO) analysis predict preferred coupling sites (e.g., C-5 vs. C-7 positions). Machine learning models trained on Hammett constants and steric maps (e.g., Tolman cone angles) improve accuracy. Experimental validation via -labeling and kinetic isotope effects (KIEs) corroborates computational predictions. Collaborative platforms like Gaussian or ORCA streamline DFT calculations .
Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact the pharmacokinetic properties of isoquinoline derivatives?
- Methodological Answer : Comparative studies require in vitro ADME assays:
- Lipophilicity : LogP values measured via shake-flask method.
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation.
- Permeability : Caco-2 cell monolayer assays.
Methyl esters generally exhibit faster hydrolysis rates than ethyl analogs, affecting bioavailability. Data normalization across studies accounts for inter-lab variability in assay conditions .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) in supplemental materials to enable replication .
- Ethical Analysis : Disclose conflicts of interest (e.g., funding sources for proprietary catalysts) and adhere to Green Chemistry principles for waste reduction .
- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and bioassay data to address multifaceted research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
